molecular formula C19H25NO3 . 1/2 Ca . H2O B1662513 Mitiglinide calcium hydrate CAS No. 207844-01-7

Mitiglinide calcium hydrate

Cat. No. B1662513
M. Wt: 704.9 g/mol
InChI Key: QEVLNUAVAONTEW-UZYHXJQGSA-L
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Description

Mitiglinide is a drug used for the treatment of type 2 diabetes . It belongs to the meglitinide class of blood glucose-lowering drugs . It stimulates insulin secretion in beta-cells by closing off ATP-dependent potassium ion channels . It is currently co-marketed in Japan by Kissei and Takeda .


Synthesis Analysis

Mitiglinide can be synthesized from diethyl succinate and benzaldehyde via 9 chain steps including Stobble condensation, hydrolyzation, reduction, salt formation, acidification, two acylations, hydrolyzation, and salt formation . The total yield of mitiglinide was 9% .


Molecular Structure Analysis

The molecular formula of Mitiglinide calcium hydrate is C38H52CaN2O8 . The average weight is 704.918 and the monoisotopic weight is 704.3349575 . The IUPAC name is calcium bis ((2S)-4- [(3aR,7aS)-octahydro-1H-isoindol-2-yl]-2-benzyl-4-oxobutanoate) dihydrate .


Chemical Reactions Analysis

Mitiglinide is thought to stimulate insulin secretion by binding to and blocking ATP-sensitive K(+) (K(ATP)) channels (Kir6.2/SUR1 complex, KATP channels) in pancreatic beta-cells . Closure of potassium channels causes depolarization which stimulates calcium influx through voltage-gated calcium channels .

Scientific Research Applications

Specific Scientific Field

Endocrinology and Metabolic Science

Summary of the Application

Mitiglinide calcium hydrate is a drug used for the treatment of type 2 diabetes . It works by stimulating insulin secretion in beta-cells by closing off ATP-dependent potassium ion channels .

Results or Outcomes

The drug helps to control blood sugar levels in patients with type 2 diabetes, thereby managing the symptoms and complications of the disease .

Gastroretentive Drug Delivery System

Specific Scientific Field

Pharmaceutics

Summary of the Application

Researchers have developed a gastroretentive floating matrix tablet of mitiglinide to prolong its gastric residence time for better absorption .

Methods of Application or Experimental Procedures

The gastroretentive tablets were prepared using a direct compression technique with hydroxypropyl methylcellulose K15M (HPMC K15M) and sodium alginate as matrix-forming polymers and sodium bicarbonate as the gas-forming agent . A 3 2 full factorial design was adopted to optimize the flotation and release profile of the drug .

Results or Outcomes

The optimized formulation showed stability for over 6 months, as evidenced by insignificant changes in lag time, drug release pattern, and other physical properties . Furthermore, radiographic examination indicated that the tablets remained afloat in gastric fluid for up to 12 h in the rabbit’s stomach . This could offer better management of type II diabetes .

Gastroretentive Floating Microsponges

Specific Scientific Field

Pharmaceutics

Summary of the Application

Gastroretentive floating microsponges of Mitiglinide calcium hydrate have been developed to prolong the gastric residence time of the drug for better absorption .

Methods of Application or Experimental Procedures

The microsponges were prepared by a quasi-emulsion solvent diffusion method using ethyl cellulose and polyvinyl alcohol polymers . The optimized formulation was subjected to a stability study and pharmacodynamic and pharmacokinetic evaluation in rabbits .

Results or Outcomes

The microsponges remained buoyant over 0.1 N HCl for 12 hours . The optimized formulation exhibited 94.75 ± 0.09% drug release after 12 hours . In vivo X-ray imaging study in rabbits indicated microsponges can remain floating for 12 hours in the stomach . The residence time of microsponges was greater (8.847 ± 1.62 hours) than that of pure mitiglinide (4.29 ± 1.03 hours) . The AUC 0—∞ of the optimized formulation was significantly greater (13.824 ± 1.48 μg/mL hours) than pure drug (8.167 ± 1.73 μg/mL hours) .

Safety And Hazards

When handling Mitiglinide calcium hydrate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Future Directions

Mitiglinide calcium hydrate is currently approved for use in Japan but has not yet gained FDA approval . There are ongoing research efforts to develop new formulations of Mitiglinide, such as gastroretentive floating matrix tablets, to prolong its gastric residence time for better absorption . These developments could potentially enhance patient compliance and offer better management of type II diabetes .

properties

IUPAC Name

calcium;(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C19H25NO3.Ca.2H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;2*1H2/q;;+2;;/p-2/t2*15-,16+,17-;;;/m00.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVLNUAVAONTEW-UZYHXJQGSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)[O-].C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52CaN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046728
Record name Mitiglinide calcium dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

704.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mitiglinide calcium hydrate

CAS RN

207844-01-7
Record name Mitiglinide calcium hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207844017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mitiglinide calcium dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Benzyl-4-oxo-4-(cis-perhydroisoindol-2-yl)butyric acid calcium salt dehydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MITIGLINIDE CALCIUM DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9651C21W3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
107
Citations
LA Sorbera, PA Leeson, RM Castaner… - Drugs of the …, 2000 - access.portico.org
Diabetes mellitus is a group of complex heterogenous diseases resulting from defects in insulin secretion and/or action that are characterized by chronic hyperglycemia and …
Number of citations: 14 access.portico.org
K Sireesha - 2012 - search.proquest.com
… 100 mg of standard Mitiglinide calcium hydrate in 100 ml … of Mitiglinide calcium hydrate was found to be 2.38 µg/ml and 7.22 µg/ml, respectively. Recovery of Mitiglinide calcium hydrate …
Number of citations: 0 search.proquest.com
T Arao, Y Okada, K Torimoto, K Sugai, T Otsuka… - Journal of …, 2017 - jstage.jst.go.jp
We analyzed the effects of 100 mg/day sitagliptin and a switch to mitiglinide calcium hydrate/voglibose compound tablets (MIT/VOG) in patients with type 2 diabetes mellitus (T2DM) …
Number of citations: 8 www.jstage.jst.go.jp
DBED Mahmoud, MH Shukr, AN ElMeshad - AAPS PharmSciTech, 2018 - Springer
Diabetes mellitus is one of the leading causes of death due to the persistent hyperglycemia that leads to potential complications. Lack of patients’ adherence to their prescribed …
Number of citations: 25 link.springer.com
K Ojima, Y Kiyono, M Kojima - Nihon Yakurigaku zasshi. Folia …, 2004 - europepmc.org
Mitiglinide calcium hydrate (mitiglinide, Glufast) is a new insulinotropic agent of the glinide class with rapid onset. Mitiglinide is thought to stimulate insulin secretion by closing the ATP-…
Number of citations: 19 europepmc.org
SP Dholakia, RM Patel, J Patel, MM Patel
Number of citations: 0
K Kaku, N Inagaki, N Kobayashi - Diabetes Therapy, 2014 - Springer
… The present study evaluated the long-term efficacy and safety of adding mitiglinide (mitiglinide calcium hydrate (Glufast ® tablets; Kissei Pharmaceutical Co. Ltd; Matsumoto, Japan) in …
Number of citations: 13 link.springer.com
M Patel, S Shelke, N Surti, P Panzade… - Frontiers in …, 2023 - frontiersin.org
The present research is focused on developing floating matrix tablets of mitiglinide to prolong its gastric residence time for better absorption. Gastroretentive tablets were prepared using …
Number of citations: 4 www.frontiersin.org
K Kaku, S Tanaka, H Origasa, M Kikuchi… - Endocrine …, 2009 - jstage.jst.go.jp
… mitiglinide calcium hydrate (mitiglinide) is a new insulinotropic su receptor (sur) ligand, a benzylsuccinic acid derivative developed in Japan, which is a rapid-acting insulin …
Number of citations: 12 www.jstage.jst.go.jp
SY Kim, HJ Kim, KA Han, SH Baek… - The Journal of …, 2007 - synapse.koreamed.org
Background Mitiglinide, one of the meglitinides, is expected to prevent postprandial hyperglycemia of type 2 diabetes by enhancing early phase insulin secretion. The aim of this study …
Number of citations: 3 synapse.koreamed.org

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